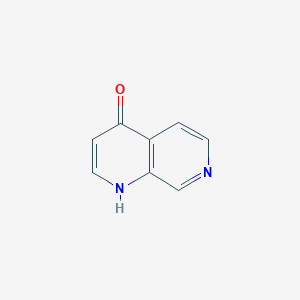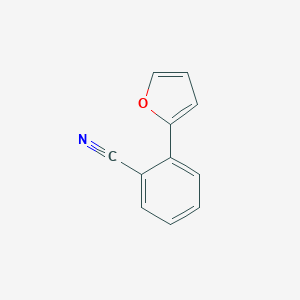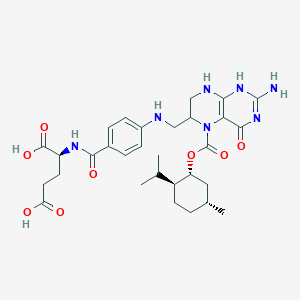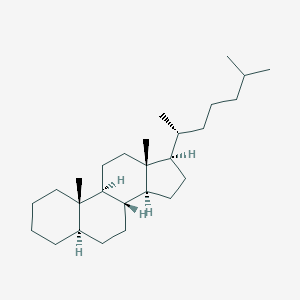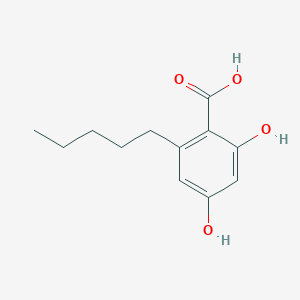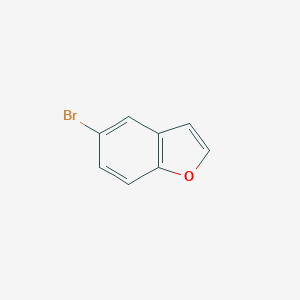
5-ブロモベンゾフラン
概要
説明
5-Bromobenzofuran (5-BBF) is a synthetic compound that has been studied for its potential applications in science, medicine, and industry. It is a polycyclic aromatic compound with a unique structure that allows it to interact with various molecules in unique ways. 5-BBF has been studied for its ability to act as a catalyst, a fluorescent dye, a photochemical, and a therapeutic agent.
科学的研究の応用
セロトニン受容体研究
5-ブロモベンゾフランは、神経科学研究における重要な標的であるセロトニン受容体5-HT2Aに強く選択的に結合する1-(7-ベンゾフラニル)-4-メチルピペラジンなどの化合物を合成する際に使用されます .
抗がん活性
5-ブロモベンゾフランを含むベンゾフラン誘導体は、その抗がん特性について研究されています。 ベンゾフラン化合物のマイクロ波支援合成は、ヒト卵巣がん細胞株に対して活性があることを示しています .
天然物の合成
ベンゾフラン環は、多くの天然物における重要な構成要素です。 これらの生成物の全合成に関する研究は増加しており、ベンゾフラン誘導体は、その複雑な構造と潜在的な生物活性のために重要な役割を果たしています .
製薬用途
ベンゾフランとその誘導体は、抗菌剤や抗がん剤などのさまざまな薬理学的薬剤の枠組みとして台頭しています。 これらの用途における5-ブロモベンゾフランの役割は、活発な研究の分野です .
有機ビルディングブロック
5-ブロモベンゾフランは、化学合成における有機ビルディングブロックとして機能し、尿失禁の治療に使用されるダリフェナシンなどの薬物の開発に貢献しています .
Aβ線維形成阻害剤
5-ブロモベンゾフランから誘導された化合物は、アルツハイマー病研究において重要なAβ線維形成阻害剤として評価されています .
CYP2A6阻害剤設計
この化合物は、タバコ喫煙を減らすことを目的とした新規CYP2A6阻害剤の設計にも使用されており、公衆衛生への潜在的な影響を示しています .
作用機序
Target of Action
5-Bromobenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives, in general, are known to interact with their targets, leading to changes in cellular processes . The specific interaction of 5-Bromobenzofuran with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities . .
Result of Action
Benzofuran derivatives, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
生化学分析
Biochemical Properties
5-Bromobenzofuran has been used in various biochemical reactions. For instance, it has been used in the synthesis of 2-(azidomethyl)-5-bromobenzofuran via a transition-metal-free borylation reaction of aryl bromides . The mechanism study suggested that this borylation reaction proceeds via a radical pathway
Molecular Mechanism
One study suggested that a borylation reaction involving 5-Bromobenzofuran proceeds via a radical pathway This suggests that 5-Bromobenzofuran may interact with biomolecules through radical mechanisms, potentially leading to changes in gene expression or enzyme activity
特性
IUPAC Name |
5-bromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOVPQORFBWFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073441 | |
| Record name | Benzofuran, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23145-07-5 | |
| Record name | Benzofuran, 5-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023145075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzofuran, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromobenzo[b]furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5-bromobenzofuran?
A1: The molecular formula of 5-bromobenzofuran is C8H5BrO, and its molecular weight is 197.02 g/mol.
Q2: What are the key spectroscopic data points for characterizing 5-bromobenzofuran?
A2: 5-Bromobenzofuran can be characterized using various spectroscopic techniques, including:
Q3: What are common starting materials for synthesizing 5-bromobenzofuran derivatives?
A3: 5-Bromobenzofuran derivatives are frequently synthesized starting from compounds like 5-bromosalicylaldehyde [], 5-bromobenzofuran-2-carboxylic acid [, , , , , ], and 2-acetyl-5-bromobenzofuran [, , , ].
Q4: What type of reactions are commonly employed with 5-bromobenzofuran as a substrate?
A4: The bromine atom in 5-bromobenzofuran allows for various reactions, including:
- Nucleophilic Aromatic Substitution: Allows for the introduction of various nucleophiles, such as amines [, , ], at the 5-position of the benzofuran ring.
- Suzuki-Miyaura Coupling Reactions: Enables the formation of biaryl compounds [, , ] by coupling 5-bromobenzofuran with arylboronic acids.
- Mizoroki-Heck Reactions: Facilitates the coupling of 5-bromobenzofuran with olefins [, ] to generate substituted benzofuran derivatives.
Q5: What are the reported biological activities of 5-bromobenzofuran derivatives?
A5: Research on 5-bromobenzofuran derivatives has revealed a wide range of potential biological activities, including:
- Antimicrobial Activity: Several studies have demonstrated the antibacterial and antifungal potential of 5-bromobenzofuran derivatives [, , , , , , , , ].
- Anticancer Activity: Certain 5-bromobenzofuran derivatives exhibit antiproliferative activity against cancer cell lines [, ]. One notable example is the Pim-1 kinase inhibitor 5-bromobenzofuran-2-carboxylic acid, which has shown promising results in preclinical studies [].
- Acetylcholinesterase Inhibition: Some 5-bromobenzofuran-triazole hybrids have demonstrated inhibitory activity against acetylcholinesterase, making them potential candidates for Alzheimer's disease treatment [].
Q6: How do these compounds interact with their biological targets?
A6: The specific interactions depend on the derivative and the target. For example:
- Pim-1 Kinase Inhibition: 5-Bromobenzofuran-2-carboxylic acid binds to the ATP-binding site of Pim-1 kinase, interacting with key residues like Lys-67 []. Derivatives with additional functional groups can interact with other residues, enhancing potency and selectivity [].
Q7: How is computational chemistry employed in 5-bromobenzofuran research?
A7: Computational techniques like molecular docking [, , ], molecular dynamics simulations [], and quantitative structure-activity relationship (QSAR) studies play a crucial role in:
Q8: What are some key SAR findings regarding 5-bromobenzofuran derivatives?
A8: SAR studies have shown that:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




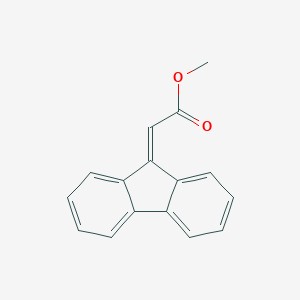
![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)

